

A Head-to-Head Comparison of TIGIT-Targeting Drugs in Immuno-Oncology

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For Researchers, Scientists, and Drug Development Professionals

The T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor in the landscape of cancer immunotherapy.[1][2] Expressed on various immune cells, including T cells and Natural Killer (NK) cells, TIGIT plays a significant role in suppressing anti-tumor immunity.[1][2] Its ligands, primarily CD155 (PVR), are often overexpressed on tumor cells, leading to immune evasion.[1][3] Consequently, blocking the TIGIT-CD155 interaction is a promising therapeutic strategy, with numerous TIGIT-targeting monoclonal antibodies (mAbs) currently in clinical development. This guide provides a head-to-head comparison of prominent TIGIT-targeting drugs, supported by available preclinical and clinical data.

The TIGIT Signaling Pathway

TIGIT functions as a key negative regulator of the immune response. Upon binding to its high-affinity ligand CD155, which is expressed on antigen-presenting cells (APCs) and tumor cells, TIGIT delivers inhibitory signals into T cells and NK cells.[1][4][5][6] This signaling is mediated through the immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoglobulin tail tyrosine (ITT)-like motif in its cytoplasmic domain.[1][4]

TIGIT signaling leads to the suppression of several key downstream pathways, including PI3K-Akt, MAPK, and NF-κB, ultimately resulting in reduced T cell and NK cell proliferation, cytokine production (e.g., IFN-γ), and cytotoxicity.[5][6] Furthermore, TIGIT competes with the costimulatory receptor CD226 (DNAM-1) for binding to CD155.[7] By outcompeting CD226, TIGIT

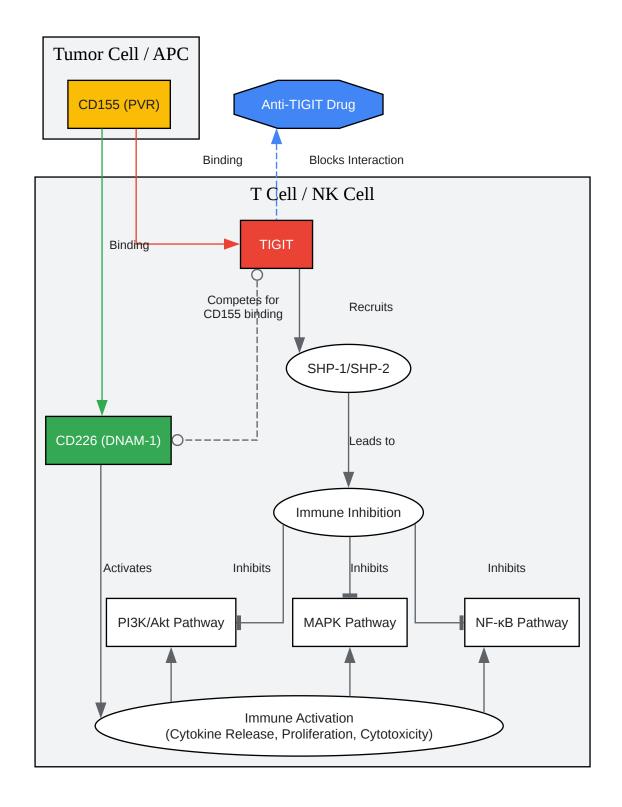




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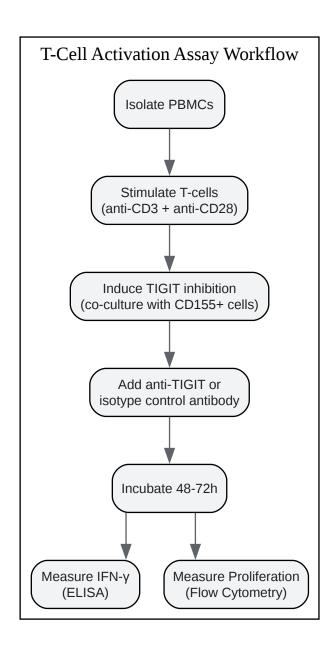
not only delivers its own inhibitory signal but also prevents the activating signals mediated by CD226.[8]











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